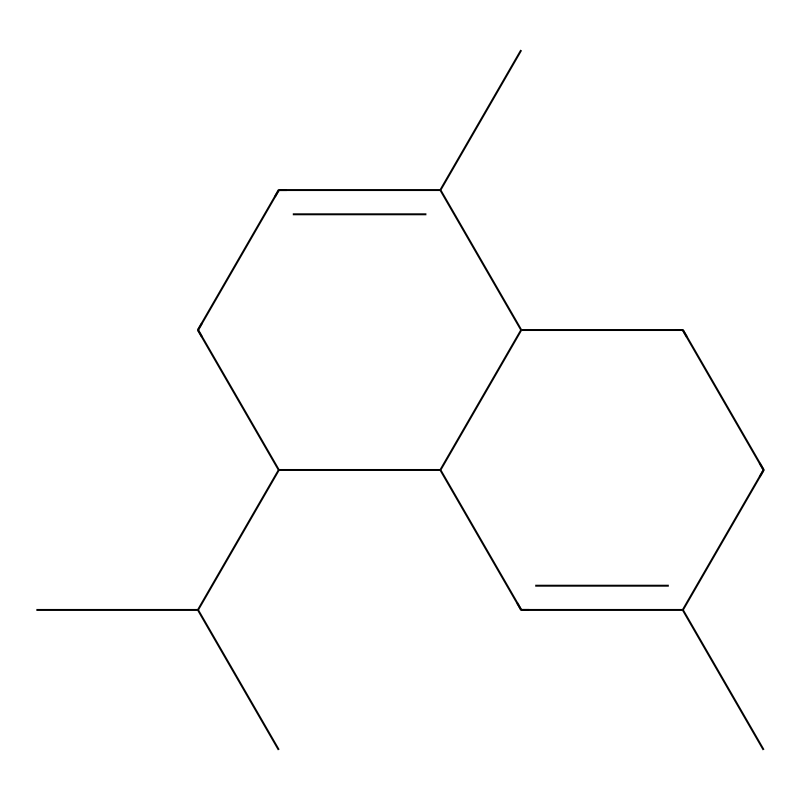

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Background

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene, also known as α-Amorphene, is a bicyclic molecule found in essential oils of some plants. It is a constituent of some Chamomile: and Cannabis: species.

Research Applications

Research into α-Amorphene focuses on its potential biological activities and its role in the essential oil profile of various plants. Here are some areas of exploration:

- Antimicrobial Activity: Some studies investigate the potential antimicrobial properties of α-Amorphene. However, more research is needed to determine its efficacy and safety for this purpose PubChem.

- Insect Behavior: Research explores the role of α-Amorphene in plant-insect interactions. Some studies suggest it may act as an attractant or repellent for certain insects Journal of Chemical Ecology.

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene is a bicyclic organic compound belonging to the naphthalene family. It has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. This compound features a unique structure characterized by its hexahydro configuration, which includes multiple saturated carbon atoms within its rings. The presence of isopropyl and dimethyl groups contributes to its distinct chemical properties and biological activities. Its CAS number is 483-75-0, and it is also known by various synonyms including alpha-amorphene and 4,9-Muuroladiene .

As a saturated hydrocarbon, 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene exhibits reactivity typical of aliphatic compounds. Key reactions include:

- Hydrogenation: Can undergo further hydrogenation under specific conditions to form more saturated derivatives.

- Oxidation: Susceptible to oxidation reactions that can introduce functional groups such as alcohols or ketones.

- Electrophilic Substitution: The aromatic nature of the naphthalene structure allows for electrophilic substitution reactions at the aromatic sites.

These reactions can be utilized in synthetic organic chemistry to modify the compound for various applications .

Research indicates that compounds related to 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene exhibit various biological activities. Notably:

- Antimicrobial Properties: Some studies suggest potential antimicrobial activity against certain bacterial strains.

- Insecticidal Effects: Related compounds have shown efficacy as insect repellents or insecticides.

- Pharmacological

The synthesis of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene can be achieved through several methods:

- Diels-Alder Reaction: Utilizing diene and dienophile precursors can yield this compound through cycloaddition.

- Hydrogenation of Naphthalene Derivatives: Selective hydrogenation of naphthalene derivatives can produce this hexahydro compound.

- Isopropylation and Methylation Reactions: Introducing isopropyl and methyl groups through alkylation techniques can also synthesize this compound effectively .

The applications of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene include:

- Fragrance Industry: Used as a fragrance component due to its pleasant scent profile.

- Flavoring Agent: Its flavor properties make it suitable for use in food products.

- Pharmaceuticals: Potential use in drug formulations owing to its biological activities .

Interaction studies involving 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene have focused on its effects on biological systems:

- Synergistic Effects: Research has indicated that it may enhance the efficacy of other antimicrobial agents when used in combination.

- Toxicological Assessments: Evaluations are necessary to determine safety profiles for human exposure and environmental impact .

Several compounds share structural similarities with 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Methylcyclohexanol | 589-98-0 | Contains a methyl group; used in fragrances |

| Alpha-Amorphene | 483-75-0 | Shares similar structure; potential for insecticidal activity |

| Muuroladiene | 489-14-9 | Exhibits similar bicyclic structure; used in natural products |

The uniqueness of 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene lies in its specific arrangement of functional groups which influences its reactivity and biological properties compared to these similar compounds .

Cyclization Mechanisms in Sesquiterpene Synthases

The biosynthesis of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene, commonly known as alpha-amorphene or 1,5-cadinadiene, occurs through highly specialized enzymatic cyclization mechanisms involving sesquiterpene synthases [1] [2]. These enzymes catalyze the transformation of farnesyl diphosphate into structurally diverse sesquiterpene scaffolds through complex carbocation-mediated cyclization cascades [5] [6].

The initial step in the cyclization mechanism involves the metal-dependent isomerization of farnesyl diphosphate to yield (3R)-nerolidyl diphosphate as an enzyme-bound intermediate [5] [17]. This isomerization is facilitated by a trinuclear magnesium cluster coordinated by conserved aspartate-rich motifs, specifically the DDXXD sequence and the NSE/DTE motif in canonical sesquiterpene synthases [17] [30]. The formation of (3R)-nerolidyl diphosphate represents a critical branch point that determines the stereochemical outcome of subsequent cyclization reactions [21].

Following the initial isomerization, the cyclization mechanism proceeds through either a 1,10-cyclization pathway or alternative ring closure mechanisms [5] [18]. In the case of cadinene-type sesquiterpenes, including alpha-amorphene, the (3R)-nerolidyl diphosphate undergoes rotation about the C2-C3 single bond to achieve the requisite cisoid conformation for cyclization [17] [18]. The subsequent metal-dependent re-ionization generates an allylic cation-pyrophosphate anion pair that initiates the cyclization cascade [17].

The cyclization proceeds through electrophilic attack of C1 at the C10-C11 π-bond, forming a transient macrocyclic intermediate [5] [17]. This is followed by a crucial 1,3-hydride shift from C2 to C11, generating the 3Z,7E-germacryl cation [17]. The final ring closure involves electrophilic attack of the allylic C2 carbocation at the C7-C8 π-bond to generate the cadinyl cation intermediate [17].

Recent structural studies have revealed that sesquiterpene synthases employ unique metal binding architectures to facilitate these transformations [12] [30]. Class II sesquiterpene cyclases, such as drimenyl diphosphate synthases, utilize an unprecedented magnesium binding mode involving two Mg2+ ions coordinated with a single glutamate residue and the diphosphate moiety [12]. This coordination creates an induced-fit mechanism that positions the substrate optimally for protonation and subsequent cyclization [12].

Table 1: Kinetic Parameters of Sesquiterpene Synthases

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Mg²⁺ Requirement | pH Optimum |

|---|---|---|---|---|---|

| Pentalenene synthase (Streptomyces) | 0.31 | 0.32 | 1.03 | Absolute | 8.2-8.4 |

| TgTPS2 (yeast expression) | 0.55 | 0.29 | 0.53 | Required | Not specified |

| δ-Cadinene synthase (typical range) | 0.4-23 | 1.58×10⁻⁵ - 2.6 | Variable | Absolute | ~8.0 |

| General sesquiterpene synthases | 0.4-23 | 1.58×10⁻⁵ - 2.6 | Variable | Absolute | 7.5-8.5 |

The catalytic efficiency of sesquiterpene synthases is characterized by relatively low Km values, typically ranging from 0.4 to 23 μM, indicating high substrate affinity [27] [28]. However, the extremely low kcat values, ranging from 1.58×10⁻⁵ to 2.6 s⁻¹, represent a significant kinetic limitation in sesquiterpene biosynthesis [28] [37]. These kinetic parameters reflect the complex nature of the cyclization reactions and the need for precise control of highly reactive carbocation intermediates [33] [37].

Stereochemical Control in Cadinene Skeletal Formation

The stereochemical control in cadinene skeletal formation represents one of the most sophisticated aspects of sesquiterpene biosynthesis, involving precise spatial organization of substrate binding and carbocation stabilization mechanisms [17] [18]. The formation of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene requires exquisite control over multiple stereogenic centers generated during the cyclization cascade [5] [21].

The primary determinant of stereochemical outcome is the precise folding of farnesyl diphosphate at the active site of sesquiterpene synthases [6] [35]. Structural analyses have revealed that the active site contour and dynamics facilitate specific isomerization steps while preventing alternative cyclization pathways [35]. The binding pocket determines the folding of the isoprenyl chain and chaperones reactive carbocation intermediates until the final quenching step [33].

Critical to stereochemical control is the trinuclear magnesium cluster that coordinates the pyrophosphate group and positions the isoprenyl chain in the hydrophobic substrate binding pocket [17] [30]. In δ-cadinene synthase from Gossypium arboreum, the enzyme contains characteristic aspartate-rich motifs D307DTYD311 on helix D and D451DVAE455 on helix H, which interact with different magnesium ions in the cluster [30]. This unusual dual aspartate-rich motif architecture differs from typical sesquiterpene synthases and is more similar to isoprenoid chain elongation enzymes [30].

The H-α1 loop represents another crucial structural element for stereochemical control [33]. This loop undergoes significant conformational changes upon substrate binding, with the N-terminal region becoming part of the H-helix and the conserved metal-binding motif closing over the binding cavity [33]. Site-directed mutagenesis studies have demonstrated that single amino acid substitutions in this region can dramatically alter product profiles, sometimes resulting in the production of five additional terpene synthases with remarkably different stereochemical outcomes [35].

Table 2: Stereochemical Control Mechanisms in Cadinene Skeletal Formation

| Mechanism | Key Residues/Motifs | Stereochemical Outcome | Example in Cadinene Formation |

|---|---|---|---|

| Substrate folding in active site | DDXXD motif, NSE/DTE motif | Determines initial cyclization mode | FPP → (3R)-nerolidyl diphosphate |

| Metal coordination geometry | Mg²⁺ cluster (3 ions) | Controls substrate positioning | Trinuclear Mg²⁺ cluster positioning |

| Active site amino acid positioning | H-α1 loop, G-helix kink | Influences product specificity | D307DTYD311 and D451DVAE455 motifs |

| Carbocation stabilization | Aromatic residues, carbonyl oxygens | Stabilizes reactive intermediates | Cation-π interactions |

| Hydride shift control | Precise spatial arrangement | Controls rearrangement pathways | 1,3-hydride shift C2→C11 |

| Ring closure selectivity | Active site contour | Determines cyclization pattern | 1,10- vs 1,6-cyclization choice |

| Proton abstraction selectivity | General base positioning | Controls final product formation | Deprotonation at C7 for δ-cadinene |

The stabilization of carbocation intermediates involves specific aromatic residues and carbonyl oxygens positioned within the active site [12] [35]. These residues provide cation-π interactions that stabilize the highly reactive carbocation species formed during the cyclization cascade [12]. The precise positioning of these stabilizing elements is critical for controlling the rearrangement pathways and preventing unwanted side reactions [33].

Hydride shift control represents another layer of stereochemical regulation [5] [17]. The 1,3-hydride shift from C2 to C11 in cadinene formation requires precise spatial arrangement of the carbocation intermediate relative to the hydride donor carbon [17]. This shift is facilitated by the enzyme's ability to maintain the appropriate conformation of the cyclizing substrate throughout the reaction cascade [21].

The final stereochemical outcome is determined by the selectivity of proton abstraction [17]. In the formation of (+)-δ-cadinene, deprotonation occurs specifically at C7 to yield the characteristic double bond configuration [17]. This selectivity is controlled by the positioning of general base residues within the active site and the accessibility of specific carbon-hydrogen bonds in the final carbocation intermediate [12].

Regulatory Networks Governing Isoprenoid Metabolism

The regulatory networks governing isoprenoid metabolism, including the biosynthesis of 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene, involve complex transcriptional, post-transcriptional, and metabolic control mechanisms [9] [15]. These networks coordinate the expression of biosynthetic genes in response to developmental, environmental, and stress signals [8] [14].

Transcriptional regulation represents the primary level of control in isoprenoid biosynthesis [9] [24]. Multiple families of transcription factors have been identified as key regulators of isoprenoid pathway genes, including MYB, WRKY, ARR1, Dof, DPBF, bHLH112, GATA factors, and GT-1 transcription factors [24]. These regulatory proteins bind to specific cis-regulatory elements in the promoters of isoprenoid biosynthetic genes and modulate their expression in response to various stimuli [24].

The MYB and WRKY transcription factor families play particularly important roles in stress-responsive regulation of isoprenoid biosynthesis [24]. WRKY transcription factors 31 and 40, along with ERF transcription factors 13, 105, and 109, have been specifically implicated in the regulation of sesquiterpene biosynthesis in response to pathogen attack and abiotic stress [24]. MYB transcription factors S2, 9, 59, and 73 coordinate the expression of both methylerythritol phosphate and mevalonate pathway genes [24].

Cross-talk between the methylerythritol phosphate and mevalonate pathways represents a critical aspect of isoprenoid metabolic regulation [20] [25]. Studies in poplar have demonstrated that overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase not only upregulates mevalonate pathway genes but also enhances the expression of methylerythritol phosphate pathway genes [20] [25]. Conversely, overexpression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase downregulates mevalonate pathway genes while upregulating methylerythritol phosphate pathway genes [25].

Table 3: Transcriptional Regulatory Factors in Isoprenoid Biosynthesis

| Regulatory Factor | Pathway Involvement | Effect on Isoprenoids | Stress Response |

|---|---|---|---|

| MYB transcription factors | MEP/MVA pathway regulation | Upregulates biosynthetic genes | Drought, oxidative stress |

| WRKY transcription factors | Stress response, pathogen defense | Stress-induced expression | Pathogen, herbivory |

| ARR1 (Arabidopsis Response Regulator) | Cytokinin signaling, isoprenoid regulation | Coordinate regulation | Nutrient stress |

| Dof (DNA-binding One finger) | Carbon metabolism, cell cycle | Cell cycle-dependent expression | Metabolic stress |

| DPBF (DC3 promoter-binding factor) | ABA signaling, stress response | Stress-responsive regulation | Osmotic stress |

| bHLH112 (basic Helix-Loop-Helix) | Light signaling, development | Light-dependent regulation | Light stress |

| GATA factors | Light response, nitrogen metabolism | Tissue-specific expression | Nitrogen limitation |

| GT-1 transcription factor | Light-regulated gene expression | Circadian regulation | Photoperiod stress |

The tissue-specific and developmental regulation of cadinene biosynthesis has been extensively studied in cotton, where δ-cadinene serves as a precursor to gossypol phytoalexins [8] [14]. Two subfamilies of δ-cadinene synthase genes, cad1-A and cad1-C, exhibit distinct expression patterns during plant development [8]. The cad1-C subfamily is expressed constitutively in various tissues, while cad1-A subfamily expression is primarily induced by pathogen elicitors [8].

Post-transcriptional regulation involves feedback and feed-forward mechanisms that fine-tune isoprenoid biosynthesis [15]. Virus-induced gene silencing studies have revealed novel regulatory circuits where downregulation of cycloartenol synthase 1 triggers feedback regulation of upstream isoprenoid biosynthesis genes [15]. These regulatory mechanisms differ among different tissues, indicating tissue-specific control networks [15].

Metabolic regulation occurs through enzyme feedback inhibition and substrate availability [22] [38]. The accumulation of downstream products can inhibit upstream enzymatic activities, while substrate limitation can become rate-limiting for sesquiterpene production [22]. Engineering studies have demonstrated that sesquiterpene synthase activity often becomes the limiting factor when upstream isoprenoid precursor pools are enhanced [22] [38].

Enzymatic Cyclization Approaches

The construction of bicyclic terpene frameworks, particularly those related to 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene, relies heavily on sophisticated catalytic strategies that mimic natural biosynthetic pathways [1] [2]. Terpene cyclases represent the most prominent class of enzymes responsible for the stereocontrolled formation of complex polycyclic structures from linear isoprenoid precursors [3] [4]. These enzymes are classified into two major categories based on their cyclization initiation mechanisms: Class I cyclases that utilize ionization-dependent pathways characterized by the conserved DDXXD motif, and Class II cyclases that employ protonation-dependent mechanisms featuring the DXDD motif [3].

Class I terpene cyclases initiate cyclization through the ionization of diphosphate groups, facilitated by trinuclear metal clusters that activate the substrate diphosphate leaving group to generate allylic cations [5]. The catalytic mechanism involves the formation of carbocations through diphosphate ionization, followed by intramolecular cyclization reactions that proceed through multiple carbocation intermediates [6]. These enzymes demonstrate remarkable efficiency in creating multiple rings and stereocenters in a single reaction step, making them invaluable for the construction of complex bicyclic frameworks [1].

Class II terpene cyclases operate through a fundamentally different mechanism, initiating cyclization by protonating terminal double bonds or epoxide functionalities of substrates while leaving diphosphate groups intact [2]. The protonation occurs at beta or gamma domain interfaces, where aspartic acid residues facilitate the formation of tertiary carbocations [2]. This mechanistic distinction allows Class II cyclases to generate different types of bicyclic products compared to their Class I counterparts [3].

Biocatalytic Assembly-Line Systems

Recent advances in understanding bifunctional terpene synthases have revealed sophisticated assembly-line catalytic systems that combine multiple enzymatic domains for sequential biosynthetic transformations [1] [5]. These systems feature oligomeric architectures where prenyltransferase domains generate linear isoprenoid substrates that are subsequently cyclized by terpene cyclase domains within the same enzyme complex [1]. Bifunctional squalene-hopene cyclases exemplify this approach, adopting hexameric structures where alpha domains generate geranylgeranyl diphosphate, which undergoes Class II cyclization in beta-gamma domains to produce bicyclic products [1].

The implementation of squalene-hopene cyclases in chemoenzymatic synthesis has demonstrated exceptional capabilities for stereocontrolled head-to-tail cyclizations of unbiased linear terpenes [7] [8]. These biocatalytic systems achieve stereoselectivities exceeding 99% enantiomeric excess and diastereomeric excess at decagram scales, providing access to ten distinct chiral scaffolds [7]. The mechanistic insights from these systems suggest that cyclodextrin encapsulation of terpene substrates can significantly influence the performance of membrane-bound enzymes, offering new strategies for optimizing biocatalytic cyclization reactions [7].

Metal-Catalyzed Cyclization Methods

Beyond enzymatic approaches, transition metal catalysis has emerged as a powerful strategy for constructing bicyclic terpene frameworks [9] [10]. Rhodium-based catalysts have proven particularly effective for creating eight-membered ring systems fused to cyclopentane rings, characteristic of many bicyclic terpenes [10]. The optimization of rhodium-catalyzed cyclizations requires careful consideration of catalyst loading, typically ranging from 5 to 10 mol percent of rhodium dichloride carbonyl dimers, with reaction temperatures maintained at 110°C under carbon monoxide atmosphere [10].

The effectiveness of metal-catalyzed cyclization strategies depends critically on ligand selection and reaction conditions [10]. Phosphine ligands such as 1,3-bis(diphenylphosphino)propane can influence both reaction rates and product yields, though optimal conditions often favor the use of rhodium catalysts without additional phosphine ligands [10]. Concentration effects play a crucial role in these transformations, with optimal concentrations typically maintained at 0.01 M to balance reaction efficiency with substrate solubility [10].

Lewis acid catalysis represents another important approach for bicyclic terpene construction, particularly for substrates containing electron-rich aromatic systems [11] [12]. Lewis acids facilitate cyclization through electrophilic activation of multiple bonds, enabling the formation of complex ring systems under mild conditions [11]. The choice of Lewis acid depends on the specific substrate and desired cyclization pattern, with aluminum chloride, boron trifluoride, and titanium tetrachloride being among the most commonly employed catalysts [11].

Radical Cyclization Strategies

Radical cyclization reactions offer complementary approaches to ionic and metal-catalyzed methods for bicyclic terpene construction [13] [14]. These transformations typically proceed through three distinct stages: selective radical generation, radical cyclization, and conversion of cyclized radicals to final products [13]. The advantages of radical cyclization include mild reaction conditions, high functional group tolerance, and orthogonal reactivity compared to polar processes [13].

The initiation of radical cyclization can be achieved through various methods, including hydrogen atom abstraction and radical addition to multiple bonds [14] [15]. Tin hydride reagents such as tributyltin hydride serve as effective hydrogen atom donors, with bond dissociation energies of approximately 78 kcal/mol making them suitable for radical propagation reactions [14]. The selectivity of radical cyclization depends on the relative rates of cyclization versus radical trapping, requiring careful optimization of reaction conditions [13].

Photochemical radical cyclization represents a particularly attractive variant of this approach, offering the possibility of generating radical intermediates without the use of toxic reagents [16]. These reactions can be initiated through direct electronic excitation of substrates or through photoredox catalysis using visible light [16]. The structural diversity and complexity of products obtained through photochemical radical cyclization make this approach valuable for accessing complex bicyclic frameworks [16].

| Catalyst Type | Mechanism | Target Structure | Stereoselectivity |

|---|---|---|---|

| Squalene-Hopene Cyclases | Stereocontrolled cationic cyclization cascade | Head-to-tail fused bicyclic terpenes | >99% ee and de |

| Class I Terpene Cyclases | Ionization-dependent cyclization (DDXXD motif) | Monoterpenes, sesquiterpenes | High stereoselectivity |

| Class II Terpene Cyclases | Protonation-dependent cyclization (DXDD motif) | Diterpenes, triterpenes | Excellent stereoselectivity |

| Rhodium Complexes | Oxidative cyclometallation | [5-8] bicyclic systems | Moderate to high |

| Lewis Acids | Electrophilic activation | Bicyclic aromatic compounds | Variable |

| Metal-Organic Frameworks | Heterogeneous catalysis | Complex polycyclic frameworks | High |

Nitration Regioselectivity in Aromatic Substitution Reactions

Mechanistic Foundations of Nitration Regioselectivity

The regioselectivity observed in aromatic nitration reactions of compounds related to 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene depends fundamentally on the electronic nature of substituents present on the aromatic ring [17] [18]. Electrophilic aromatic substitution proceeds through the formation of arenium ion intermediates, where the stability of these charged species determines the preferred sites of substitution [19] [20]. The nitronium ion, generated from the reaction of nitric acid with sulfuric acid, serves as the active electrophile in these transformations [20] [21].

The formation of nitronium ions occurs through a well-established mechanism involving the protonation of nitric acid by sulfuric acid, followed by dehydration to generate the electrophilic species [21]. This process requires careful control of reaction conditions, as the concentration and strength of the acid medium significantly influence both the rate of nitronium ion formation and the subsequent regioselectivity of aromatic substitution [17]. The regeneration of sulfuric acid during the reaction allows it to function catalytically, while also serving to absorb water and drive the equilibrium toward nitronium ion formation [21].

Electronic Effects and Directing Groups

Substituents on aromatic rings exert profound effects on nitration regioselectivity through both resonance and inductive mechanisms [19] [22]. Electron-donating groups such as alkyl, hydroxyl, and amino substituents activate the aromatic ring toward electrophilic attack and direct substitution to ortho and para positions relative to the directing group [22] [23]. These substituents stabilize the positive charge developed in arenium ion intermediates through resonance donation of electron density [19] [23].

The classification of directing groups follows predictable patterns based on their electronic properties [24] [25]. Strongly activating groups including amino and hydroxyl functionalities possess lone pairs of electrons that can participate in resonance stabilization of arenium ions [24]. Moderately activating groups such as alkyl substituents donate electron density through inductive effects, while weakly activating groups like halogens exhibit complex behavior due to competing inductive and resonance effects [24] [25].

Electron-withdrawing groups demonstrate markedly different regioselectivity patterns, directing nitration to meta positions relative to the substituent [19] [26]. Groups such as nitro, carbonyl, and cyano functionalities destabilize arenium ions formed at ortho and para positions through resonance withdrawal of electron density [26]. The meta-directing effect arises because substitution at the meta position places the positive charge of the arenium ion at positions where it is not directly destabilized by the electron-withdrawing group [19].

Temperature and Kinetic Control

Temperature plays a crucial role in determining nitration regioselectivity, particularly for substrates bearing electron-donating substituents [17] [27]. Low-temperature nitration conditions typically favor ortho substitution products, while elevated temperatures promote para selectivity [17]. This temperature dependence reflects the competition between kinetic and thermodynamic control of product formation [17] [27].

The mechanistic basis for temperature-dependent regioselectivity involves different activation energies for ortho versus para substitution pathways [17]. At low temperatures, the kinetically favored ortho substitution predominates due to proximity effects and reduced steric hindrance in the transition state [17]. As temperature increases, the thermodynamically more stable para products become favored due to reduced steric interactions in the final products [17] [27].

Computational studies have provided detailed insights into the energy landscapes governing nitration regioselectivity [27]. Potential mean force analyses using molecular dynamics simulations reveal that the formation of carbon-nitrogen bonds in aromatic nitration can proceed through barrierless pathways in certain solvent environments [27]. These findings highlight the importance of considering both static electronic effects and dynamic solvation in predicting regioselectivity outcomes [27].

Charge Transfer Mechanisms

Recent mechanistic investigations have revealed the importance of charge transfer processes in determining nitration regioselectivity [17] [18]. Single electron transfer mechanisms can compete with traditional electrophilic aromatic substitution pathways, particularly for electron-rich aromatic substrates [18]. The occurrence and extent of charge transfer depend primarily on the ability of the aromatic compound to transfer an electron to the nitronium ion [18].

Direct charge transfer processes have been proposed to account for the enhanced para selectivity observed under certain reaction conditions [17]. In contrast to electrophilic mechanisms that favor ortho substitution at low temperatures, charge transfer pathways consistently produce para-substituted products regardless of temperature [17]. The suppression of charge transfer processes by strong acids provides additional evidence for their involvement in nitration mechanisms [17].

The distinction between electrophilic and charge transfer mechanisms has important implications for understanding substituent effects in aromatic nitration [17] [18]. Substrates with low oxidation potentials are more likely to undergo direct charge transfer, while those with higher oxidation potentials follow traditional electrophilic pathways [17]. This mechanistic dichotomy explains the complex regioselectivity patterns observed for different classes of aromatic compounds [18].

Solvent and Medium Effects

The choice of solvent significantly affects both the rate and regioselectivity of aromatic nitration reactions [28] [29]. Polar solvents tend to stabilize ionic intermediates and transition states, leading to enhanced reaction rates for polar mechanisms [29]. The selectivity factor, defined as the logarithm of the ratio of para to meta partial rate factors, varies systematically with solvent polarity [28].

Halogenated solvents and ethyl acetate typically provide higher selectivity compared to dipolar aprotic solvents [28]. This enhanced selectivity in halogenated media reflects the reduced stabilization of charged intermediates, favoring kinetic over thermodynamic control [28]. The correlation between solvent effects and regioselectivity can be quantitatively analyzed using linear free energy relationships [28].

The role of counterions in influencing nitration regioselectivity has been demonstrated through studies comparing different nitrating agents [27]. Ion pairing effects can alter the effective electrophilicity of nitronium species and influence the preferred reaction pathways [27]. These findings emphasize the importance of considering the complete ionic environment when optimizing nitration conditions [27].

| Factor | Effect on Regioselectivity | Mechanism |

|---|---|---|

| Temperature | Low temp favors ortho, high temp favors para | Kinetic vs thermodynamic control |

| Solvent Polarity | Polar solvents enhance para selectivity | Stabilization of ionic intermediates |

| Substituent Electronic Effects | EDG → ortho/para; EWG → meta | Resonance stabilization of intermediates |

| Charge Transfer Process | Direct charge transfer increases para selectivity | Single electron transfer pathway |

| Acid Strength | Strong acids suppress charge transfer | Protonation effects |

| Counterion Effects | Influence reaction pathway | Ion pairing interactions |

Solvent Effects on Cyclization Efficiency

Fundamental Principles of Solvent Effects

The efficiency of cyclization reactions leading to bicyclic frameworks related to 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene depends critically on solvent selection and optimization [30] [31]. Solvent effects in cyclization reactions arise from multiple factors including polarity, hydrogen bonding capability, viscosity, and coordination ability [31] [29]. The choice of reaction medium can dramatically influence both the rate and selectivity of cyclization processes [31] [32].

Polar solvents generally enhance the rates of ionic cyclization reactions through stabilization of charged intermediates and transition states [29] [33]. The dielectric constant of the solvent plays a crucial role in determining the degree of charge separation that can be tolerated in transition states [29]. High dielectric constant solvents facilitate the formation of ionic intermediates, while low dielectric constant media favor neutral or radical pathways [29] [34].

The relationship between solvent polarity and reaction kinetics follows predictable patterns based on the nature of the cyclization mechanism [29]. For reactions proceeding through polar transition states, increasing solvent polarity typically leads to rate acceleration due to enhanced solvation of developing charges [29]. Conversely, reactions involving nonpolar transition states may be inhibited by polar solvents due to preferential solvation of starting materials [29].

Hydrogen Bonding and Protic Effects

Hydrogen bonding interactions between solvents and substrates or intermediates can profoundly influence cyclization efficiency [32] [34]. Protic solvents such as alcohols and water can stabilize anionic intermediates through hydrogen bond donation, facilitating cyclization reactions that proceed through negatively charged transition states [32]. The strength of these interactions depends on both the acidity of the protic solvent and the basicity of the substrate [32].

Studies of intramolecular cyclization reactions have revealed that hydrogen bonding can provide both stabilization and destabilization effects depending on the specific reaction pathway [34]. In cases where cyclization involves the formation of alkoxide intermediates, protic solvents can compete with intramolecular nucleophilic attack, potentially reducing cyclization efficiency [34]. However, hydrogen bonding to transition state species can lower activation barriers and accelerate ring formation [34].

The gem-dimethyl effect in cyclization reactions, traditionally attributed to conformational factors, has been shown to arise primarily from differential solvation effects [34]. Increased methylation at alpha positions creates steric hindrance to hydration of nucleophilic centers, effectively increasing their reactivity toward intramolecular cyclization [34]. This phenomenon demonstrates the subtle interplay between steric and solvation effects in determining cyclization outcomes [34].

Viscosity and Diffusion Effects

Solvent viscosity exerts significant influence on cyclization kinetics through its effects on molecular motion and diffusion rates [31] [35]. High viscosity solvents tend to reduce reaction rates by impeding molecular reorientation required for cyclization [31]. The relationship between viscosity and cyclization efficiency is particularly important for reactions involving large conformational changes or multiple bond rotations [31].

The effect of viscosity on cyclization can be understood in terms of transition state theory, where increased friction from the solvent medium raises the activation barrier for conformational changes [35]. Reactions requiring significant molecular reorganization are more sensitive to viscosity effects compared to those involving minimal structural rearrangement [35]. The optimal viscosity range for most cyclization reactions falls between that of common organic solvents and highly viscous media [31].

Binary solvent mixtures offer opportunities to fine-tune viscosity while maintaining other desirable solvent properties [35]. Studies of chemiluminescent cyclization reactions have shown that solvent mixtures with similar viscosity but different polarity can produce dramatically different reaction outcomes [35]. These findings highlight the importance of considering multiple solvent parameters simultaneously when optimizing cyclization conditions [35].

Coordination and Chelation Effects

For metal-catalyzed cyclization reactions, the coordinating ability of solvents becomes a critical factor in determining reaction efficiency [32] [33]. Strongly coordinating solvents can compete with substrate binding to metal centers, reducing catalytic activity [32]. Conversely, weakly coordinating solvents allow substrates to access metal centers more readily, facilitating cyclization [32].

The choice between coordinating and non-coordinating solvents depends on the specific mechanism of the metal-catalyzed cyclization [32] [36]. For reactions requiring substrate activation through coordination to the metal center, moderately coordinating solvents may provide optimal conditions by facilitating ligand exchange without completely blocking substrate access [32]. Non-coordinating solvents are preferred for highly reactive metal complexes where substrate coordination is not rate-limiting [32].

Chelation effects can play important roles in determining the stereochemistry of cyclization products [33]. Ring closure reactions involving metal complexes often proceed through chelated intermediates where the metal coordinates to multiple sites on the substrate [33]. The stability of these chelated species depends on the competition between substrate and solvent for coordination sites [33].

Optimization Strategies for Cyclization Efficiency

The optimization of solvent conditions for cyclization reactions requires systematic consideration of multiple factors [31] [37]. Temperature effects must be balanced against solvent volatility and stability considerations [37]. Higher temperatures generally increase reaction rates but may also promote competing side reactions or product decomposition [37].

Solvent screening approaches often begin with evaluation of representative solvents from different classes, including polar protic, polar aprotic, and nonpolar categories [31]. The initial screening can identify the most promising solvent types, which can then be fine-tuned through systematic variation of related solvents [31]. Mixed solvent systems may provide optimal conditions by combining favorable properties from multiple solvents [37].

The development of predictive models for solvent effects in cyclization reactions represents an active area of research [29]. Quantitative structure-activity relationships based on solvent descriptors such as polarity, hydrogen bonding ability, and polarizability can guide solvent selection for new cyclization reactions [29]. Machine learning approaches are increasingly being applied to predict optimal solvent conditions based on reaction and substrate characteristics [29].

| Solvent Property | Effect on Cyclization Rate | Optimal Conditions |

|---|---|---|

| Polarity | Polar solvents accelerate ionic cyclizations | Moderate polarity for most reactions |

| Hydrogen Bonding | H-bonding stabilizes transition states | Protic solvents for acid-catalyzed reactions |

| Viscosity | High viscosity decreases rate | Low to moderate viscosity |

| Coordination Ability | Coordinating solvents compete with substrate | Non-coordinating for metal catalysis |

| Ionic Strength | High ionic strength affects charged intermediates | Controlled ionic environment |

| Dielectric Constant | High dielectric constant stabilizes charge separation | Matched to reaction mechanism |

XLogP3

Other CAS

483-75-0

17627-24-6